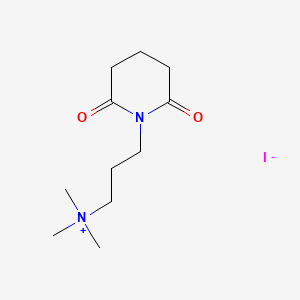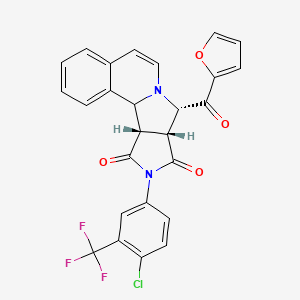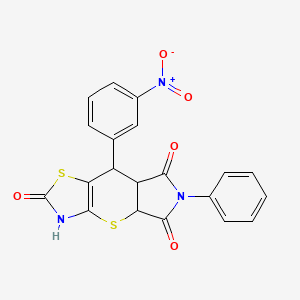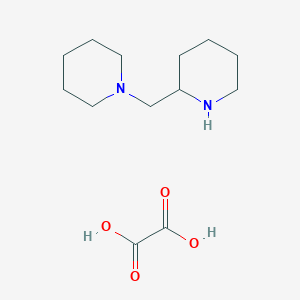
1-(Piperidin-2-ylmethyl)piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-2-ylmethyl)piperidine oxalate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The oxalate salt form enhances the compound’s stability and solubility, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(Piperidin-2-ylmethyl)piperidine oxalate typically involves the alkylation of piperidine with a suitable alkylating agent, followed by the formation of the oxalate salt. One common method involves the reaction of piperidine with 2-chloromethylpiperidine under basic conditions to form the desired product. The oxalate salt is then formed by reacting the free base with oxalic acid.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is purified through crystallization or other separation techniques to obtain the oxalate salt in high purity.
Chemical Reactions Analysis
1-(Piperidin-2-ylmethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-2-ylmethyl)piperidine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-ylmethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Piperidin-2-ylmethyl)piperidine oxalate can be compared with other piperidine derivatives, such as:
1-(Pyrrolidin-2-ylmethyl)piperidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
3-Methyl-1-(Piperidin-2-ylmethyl)piperidine: Contains a methyl group on the piperidine ring, leading to different chemical and biological properties.
Piperidine oxalate: Lacks the additional piperidine ring, making it less complex.
The uniqueness of this compound lies in its dual piperidine rings, which can enhance its stability, solubility, and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
oxalic acid;1-(piperidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;3-1(4)2(5)6/h11-12H,1-10H2;(H,3,4)(H,5,6) |
InChI Key |
CFUVNDNAQPVZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


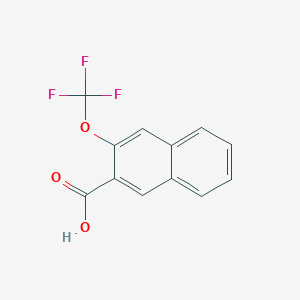
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
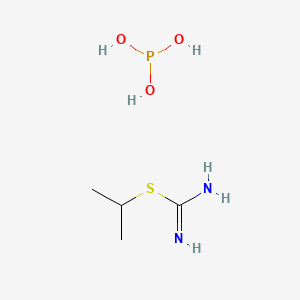
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)

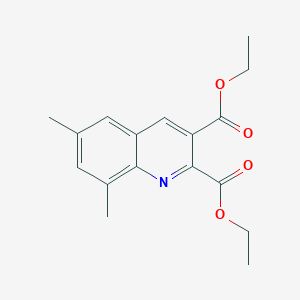
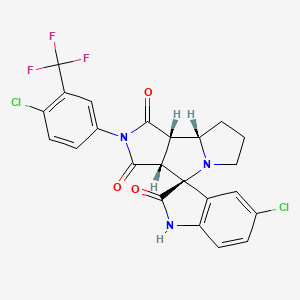

methanone](/img/structure/B12631333.png)
